molecular formula C12H13BrFNO3 B3091241 Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217617-24-7

Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B3091241
CAS No.: 1217617-24-7
M. Wt: 318.14 g/mol
InChI Key: YKZGMZGKRCWWQA-KWQFWETISA-N
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Description

Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate is a synthetic compound belonging to the class of pyrrolidinecarboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate generally involves several steps, beginning with the preparation of the appropriate pyrrolidine precursor. Typical synthetic routes may include:

  • Starting with the bromination of phenol: : A reaction between 4-bromo-3-fluorophenol and a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions.

  • Formation of the pyrrolidine ring: : Reaction of the bromo-fluorophenol with a suitable reagent to introduce the pyrrolidine moiety.

  • Esterification: : Conversion of the carboxylic acid group to a methyl ester using reagents like diazomethane or methanol in the presence of an acid catalyst.

Industrial Production Methods

For large-scale production, the process is optimized to ensure high yield and purity. This may involve:

  • Batch or Continuous Flow Reactions: : To optimize the synthesis, industrial production may employ batch reactors or continuous flow systems to maintain precise control over reaction parameters.

  • Catalysis: : Use of catalysts to enhance reaction rates and selectivity.

  • Purification Techniques: : Techniques such as crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents to form higher oxidation states or introduce functional groups.

  • Reduction: : Reaction with reducing agents to modify functional groups or saturation levels.

  • Substitution: : Nucleophilic substitution reactions can occur at the bromine or fluorine atoms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, or other oxidizing agents.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Substitution: : Nucleophiles like amines or alcohols under conditions that promote nucleophilic aromatic substitution.

Major Products Formed

The major products depend on the specific reactions, such as:

  • Oxidation Products: : Carboxylic acids or ketones.

  • Reduction Products: : Alcohols or hydrocarbons.

  • Substitution Products: : Compounds with amine or ether functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules, offering diverse functionalization opportunities.

Biology

Its derivatives may exhibit biological activities, making it a candidate for drug development and pharmacological studies.

Medicine

Industry

The compound can be used in the development of materials with unique properties, such as polymers or specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways

While specific details of its mechanism of action depend on its derivatives and applications, common targets include:

  • Enzymes: : Inhibition or activation of specific enzymes.

  • Receptors: : Binding to and modulating receptor activities.

  • Pathways: : Alteration of biochemical pathways involved in disease processes or physiological functions.

Comparison with Similar Compounds

Methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)-2-pyrrolidinecarboxylate can be compared with similar pyrrolidinecarboxylates, highlighting its uniqueness in terms of substituent effects and reactivity:

  • (2S,4S)-4-Phenoxy-2-pyrrolidinecarboxylate

  • (2S,4S)-4-(4-Chloro-3-fluorophenoxy)-2-pyrrolidinecarboxylate

  • (2S,4S)-4-(4-Methyl-3-fluorophenoxy)-2-pyrrolidinecarboxylate

Each compound's substituents influence its reactivity, biological activity, and potential applications. The presence of bromine and fluorine in this compound provides unique properties, such as altered electronic effects and steric hindrance.

Hopefully, this gives you a thorough overview of the compound this compound. Let me know if there’s a specific section you’d like to dive deeper into!

Properties

IUPAC Name

methyl (2S,4S)-4-(4-bromo-3-fluorophenoxy)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO3/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7/h2-4,8,11,15H,5-6H2,1H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZGMZGKRCWWQA-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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